4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene
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Overview
Description
INCB16562 is an orally bioavailable, selective small-molecule inhibitor of Janus kinase 2 (JAK2). It has been developed as a novel therapeutic agent for the treatment of various myeloproliferative neoplasms, including polycythemia vera, essential thrombocytosis, and primary myelofibrosis . INCB16562 demonstrates potent inhibitory activity against JAK2, followed by Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3) .
Preparation Methods
The synthesis of INCB16562 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
INCB16562 undergoes various chemical reactions, primarily involving its interaction with Janus kinase enzymes. The compound inhibits cytokine-dependent Janus kinase/signal transducer and activator of transcription (STAT) signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis . Common reagents and conditions used in these reactions include cytokines such as interleukin-6 (IL-6) and various cell lines transformed by JAK2 and MPL mutations . The major products formed from these reactions are the phosphorylated forms of STAT3 and STAT5, which are subsequently inhibited by INCB16562 .
Scientific Research Applications
INCB16562 has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
INCB16562 exerts its effects by selectively inhibiting Janus kinase 2, leading to the suppression of Janus kinase/signal transducer and activator of transcription signaling pathways . The inhibition of these pathways results in the reduction of cytokine-induced cell proliferation and survival, induction of apoptosis, and suppression of inflammatory cytokine production . The molecular targets of INCB16562 include Janus kinase 2, Janus kinase 1, and Janus kinase 3, with the highest selectivity for Janus kinase 2 .
Comparison with Similar Compounds
INCB16562 is compared with other Janus kinase inhibitors, such as INCB18424 (ruxolitinib), which is also a selective inhibitor of Janus kinase 1 and Janus kinase 2 . While both compounds demonstrate potent inhibitory activity against Janus kinase 2, INCB16562 is more selective for Janus kinase 2 compared to Janus kinase 1 and Janus kinase 3 . Other similar compounds include tofacitinib and baricitinib, which are also Janus kinase inhibitors but have different selectivity profiles and therapeutic applications .
Similar Compounds
- INCB18424 (ruxolitinib)
- Tofacitinib
- Baricitinib
INCB16562 stands out due to its high selectivity for Janus kinase 2 and its potential for combination therapy with other antineoplastic agents .
Properties
CAS No. |
933768-63-9 |
---|---|
Molecular Formula |
C19H11Cl2N5 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene |
InChI |
InChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26) |
InChI Key |
DVCPYUTZIIXGFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB 16562 INCB-16562 INCB16562 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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